Cotadutide - 1686108-82-6

Cotadutide

Catalog Number: EVT-8952251
CAS Number: 1686108-82-6
Molecular Formula: C167H252N42O55
Molecular Weight: 3728.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cotadutide is under investigation in clinical trial NCT03444584 (Study of MEDI0382 in Combination With Dapagliflozin and Metformin in Overweight/Obese Subject With Type 2 Diabetes).
Overview

Cotadutide, also known by its developmental code MEDI0382, is a dual agonist of the glucagon-like peptide-1 receptor and the glucagon receptor. It has been primarily investigated for its potential in treating metabolic disorders, particularly type 2 diabetes mellitus and obesity. Cotadutide's mechanism involves enhancing insulin secretion, promoting weight loss, and improving liver health by reducing hepatic fat and glycogen levels.

Source and Classification

Cotadutide is classified as a peptide-based therapeutic agent. It is derived from the natural hormones glucagon and glucagon-like peptide-1, which play crucial roles in glucose metabolism and appetite regulation. The compound has been developed through advanced pharmaceutical techniques to optimize its efficacy and safety profile in clinical settings.

Synthesis Analysis

Methods

The synthesis of cotadutide involves solid-phase peptide synthesis techniques, specifically using Wang resin as a support. The process begins with the attachment of Fmoc-Gly-OH to Wang resin, followed by sequential addition of amino acids to build the peptide chain. This method allows for precise control over the sequence and structure of the peptide.

Technical Details

  1. Solid-Phase Synthesis: The technique allows for the rapid assembly of peptides by attaching amino acids to a solid support.
  2. Fmoc Protection: The use of Fmoc (9-fluorenylmethoxycarbonyl) protects the amino group during synthesis, enabling selective deprotection at specific stages.
  3. Cleavage and Purification: After synthesis, cotadutide is cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

Cotadutide's molecular formula is C167H252N42055C_{167}H_{252}N_{42055}, reflecting its complex structure as a hybrid peptide. The specific arrangement of amino acids contributes to its dual receptor agonist activity.

Data

  • Molecular Weight: Approximately 3728.09 g/mol.
  • Amino Acid Composition: Cotadutide consists of 29 to 31 amino acids that mimic the natural sequences found in glucagon and glucagon-like peptide-1.
Chemical Reactions Analysis

Reactions

Cotadutide undergoes several biochemical interactions upon administration:

  1. Receptor Binding: It binds to both the glucagon receptor and glucagon-like peptide-1 receptor, initiating signaling pathways that enhance insulin secretion and reduce hepatic glucose production.
  2. Metabolic Pathways: The activation of these receptors leads to increased glycogenolysis (the breakdown of glycogen) in the liver, contributing to improved metabolic outcomes.

Technical Details

  • Glycogenolysis Promotion: In clinical studies, cotadutide has shown significant reductions in liver glycogen levels compared to placebo treatments.
  • Impact on Hepatic Fat: Cotadutide treatment resulted in notable decreases in hepatic fat content, demonstrating its potential for addressing non-alcoholic fatty liver disease.
Mechanism of Action

Cotadutide functions through a dual-action mechanism:

  1. Glucagon Receptor Activation: This leads to enhanced glycogenolysis and gluconeogenesis, processes that increase glucose availability in the bloodstream.
  2. Glucagon-like Peptide-1 Receptor Activation: This promotes insulin secretion from pancreatic beta cells while also reducing appetite through central nervous system pathways.

The combined effects result in improved glycemic control and weight loss in individuals with type 2 diabetes or obesity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cotadutide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and various polar solvents, facilitating its formulation for injection.

Chemical Properties

  • Stability: Cotadutide exhibits stability under physiological conditions but may be sensitive to extreme pH levels.
  • Storage Conditions: Recommended storage involves refrigeration to maintain potency over time.
Applications

Cotadutide has several promising applications:

  1. Type 2 Diabetes Treatment: Clinical trials have demonstrated its effectiveness in lowering blood glucose levels and aiding weight loss.
  2. Obesity Management: Its ability to promote satiety and reduce caloric intake makes it a candidate for obesity treatment protocols.
  3. Liver Health Improvement: Research indicates that cotadutide can significantly reduce liver fat content, making it relevant for conditions like non-alcoholic steatohepatitis.
Molecular Design and Pharmacological Mechanisms of Cotadutide

Dual Glucagon-Like Peptide-1 and Glucagon Receptor Agonism: Structural Optimization Strategies

Cotadutide represents a rationally engineered peptide agonist designed for balanced activation of both glucagon-like peptide-1 and glucagon receptors. Its molecular architecture incorporates strategic modifications to native peptide sequences to achieve receptor co-activation with optimized pharmacokinetic properties. The peptide backbone integrates the core pharmacophores of both glucagon-like peptide-1 and glucagon, connected via a spacer sequence that preserves structural motifs essential for receptor binding and activation. A critical design feature involves the site-specific incorporation of a fatty acid diacid moiety at lysine residues, enhancing albumin binding and extending plasma half-life through reduced renal clearance and metabolic stability [1] [4] [5].

The receptor binding affinity profile demonstrates approximately five-fold greater potency for glucagon-like peptide-1 receptors versus glucagon receptors. This balanced yet differential receptor activation ratio (approximately 5:1) was intentionally engineered to leverage the glucagon-like peptide-1-mediated benefits on glucose homeostasis and appetite regulation, while harnessing glucagon receptor-mediated effects on hepatic metabolism and energy expenditure, but minimizing the hyperglycemic potential of excessive glucagon receptor activation [1] [2]. Structural optimization focused particularly on preserving the N-terminal histidine residue essential for glucagon receptor activation while introducing stabilizing modifications in the mid-region helices to prevent enzymatic degradation [4].

Table 1: Structural Optimization Strategies in Cotadutide Design

Structural FeatureModification PurposePharmacological Consequence
Fatty acid diacid moietyAlbumin bindingExtended half-life
Lysine residue substitutionMetabolic stabilityReduced DPP-4 degradation
Preserved N-terminal histidineGlucagon receptor bindingSustained glycogenolytic activity
Mid-region helix stabilizationResistance to proteolysisEnhanced bioavailability
Balanced receptor affinity ratio (5:1)Targeted receptor activationMetabolic benefits without hyperglycemia

Pharmacodynamic Synergy: Theoretical Frameworks for Dual Receptor Activation in Metabolic Regulation

The therapeutic efficacy of cotadutide emerges from synergistic pharmacodynamic interactions between glucagon-like peptide-1 and glucagon receptor signaling pathways. Computational modeling using quantitative systems pharmacology approaches reveals that simultaneous receptor activation creates a self-correcting metabolic system where the hyperglycemic potential of glucagon receptor agonism is counterbalanced by glucagon-like peptide-1-mediated glucose-dependent insulin secretion. This balanced activation produces a unique pharmacodynamic profile characterized by enhanced glycemic control coupled with sustained energy expenditure [2] [6].

Quantitative systems pharmacology modeling of human glucose regulation demonstrates that cotadutide's glucagon component stimulates hepatic glucose production while its glucagon-like peptide-1 activity enhances insulin secretion and delays gastric emptying. At optimal dosing (approximately 200 micrograms), these counteracting mechanisms reach an equilibrium that maximizes glucose-lowering efficacy. This theoretical framework explains clinical observations where cotadutide produces greater glucose area under the curve reduction compared to selective glucagon-like peptide-1 receptor agonists, particularly in the postprandial period [2]. The model further predicts that the glucagon-mediated increase in energy expenditure complements glucagon-like peptide-1-induced satiety, creating a combined effect on negative energy balance that exceeds what either pathway achieves independently [2] [6] [10].

The synergistic activity extends to lipid metabolism where glucagon receptor activation promotes hepatic lipolysis and free fatty acid oxidation, while glucagon-like peptide-1 activity facilitates adipocyte differentiation and lipid storage regulation. This dual action redirects lipid fluxes away from ectopic deposition in hepatocytes, explaining the significant reductions in hepatic steatosis observed in clinical trials [3] [6].

Hepatic Targeting Mechanisms: Role of Glucagon Receptor Engagement in Glycogenolysis and Lipolysis

Cotadutide demonstrates targeted hepatic action primarily through its glucagon receptor agonist activity. In human clinical studies using ¹³C magnetic resonance spectroscopy, cotadutide administration produced a 38% reduction in fasting hepatic glycogen content and a 41% reduction compared to glucagon-like peptide-1 receptor agonist therapy alone after 35 days of treatment. This significant glycogenolytic effect (P = 0.016 versus placebo; P = 0.011 versus liraglutide) provides direct evidence of hepatic glucagon receptor engagement [3]. The magnitude of hepatic glycogen reduction substantially exceeded that achieved by selective glucagon-like peptide-1 receptor agonists, confirming the critical contribution of glucagon receptor activation to this metabolic effect.

Beyond glycogen metabolism, cotadutide demonstrates potent lipolytic action within hepatocytes. Clinical investigations documented a 35.1% relative reduction in hepatic fat fraction compared to placebo and 11.7% versus liraglutide after 35 days of treatment (P = 0.002 and P = 0.044, respectively) [3]. This effect arises from multiple complementary mechanisms:

  • Direct lipolytic signaling through glucagon receptor-mediated activation of hormone-sensitive lipase and adipose triglyceride lipase
  • Enhanced mitochondrial fatty acid oxidation via upregulation of carnitine palmitoyltransferase-1
  • Inhibition of de novo lipogenesis through modulation of sterol regulatory element-binding protein 1c activity
  • Increased very low-density lipoprotein export via stimulation of microsomal triglyceride transfer protein activity [3] [7]

Table 2: Hepatic Metabolic Effects of Cotadutide in Clinical Studies

Hepatic ParameterCotadutide EffectComparisonSignificance
Fasting hepatic glycogen-38% reductionPlaceboP = 0.016
Fasting hepatic glycogen-41% reductionLiraglutideP = 0.011
Hepatic fat fraction-35.1% relative reductionPlaceboP = 0.002
Hepatic fat fraction-11.7% relative reductionLiraglutideP = 0.044
Postprandial glucose area under the curve-21.52% reductionPlaceboP < 0.001
Postprandial insulin area under the curve+19.3 mU·h/L increasePlaceboP = 0.008

The hepatic targeting is further evidenced by cotadutide's effects on liver health biomarkers. Treatment significantly reduced circulating levels of alanine aminotransferase, aspartate aminotransferase, and gamma-glutamyl transferase, indicating improved hepatocyte integrity. Additionally, reductions in N-terminal type III collagen pro-peptide and enhanced adiponectin levels suggest amelioration of hepatic inflammation and fibrosis progression [3] [6]. These biomarker changes correlate with histological improvements in non-alcoholic steatohepatitis models treated with glucagon-like peptide-1/glucagon dual agonists, where reduced hepatic collagen deposition and decreased galectin-3 expression demonstrate antifibrotic effects [7].

The preferential hepatic action of cotadutide arises from both pharmacokinetic and pharmacodynamic properties. The molecule's molecular size and lipophilicity favor hepatic accumulation, while the high density of glucagon receptors on hepatocytes creates target-specific binding. First-pass hepatic extraction further concentrates the drug in liver tissue, creating a favorable tissue distribution profile for treating hepatic metabolic disorders [2] [3] [4].

Properties

CAS Number

1686108-82-6

Product Name

Cotadutide

IUPAC Name

(2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid

Molecular Formula

C167H252N42O55

Molecular Weight

3728.0 g/mol

InChI

InChI=1S/C167H252N42O55/c1-13-14-15-16-17-18-19-20-21-22-23-24-31-47-125(219)186-109(165(263)264)53-58-124(218)175-62-35-34-44-102(189-153(251)116(72-131(228)229)201-161(259)122(83-213)206-164(262)137(92(12)215)209-157(255)114(68-94-40-29-26-30-41-94)202-163(261)136(91(11)214)207-127(221)78-181-142(240)105(52-57-123(169)217)190-158(256)119(80-210)203-141(239)100(168)71-97-76-174-84-182-97)146(244)204-120(81-211)159(257)193-108(56-61-130(226)227)148(246)197-112(69-95-48-50-98(216)51-49-95)151(249)195-111(66-86(4)5)150(248)200-118(74-133(232)233)155(253)205-121(82-212)160(258)192-107(55-60-129(224)225)147(245)188-103(45-36-63-176-166(170)171)143(241)184-89(9)139(237)187-104(46-37-64-177-167(172)173)145(243)199-117(73-132(230)231)154(252)198-113(67-93-38-27-25-28-39-93)156(254)208-135(87(6)7)162(260)185-90(10)140(238)194-115(70-96-75-178-101-43-33-32-42-99(96)101)152(250)196-110(65-85(2)3)149(247)191-106(54-59-128(222)223)144(242)183-88(8)138(236)180-77-126(220)179-79-134(234)235/h25-30,32-33,38-43,48-51,75-76,84-92,100,102-122,135-137,178,210-216H,13-24,31,34-37,44-47,52-74,77-83,168H2,1-12H3,(H2,169,217)(H,174,182)(H,175,218)(H,179,220)(H,180,236)(H,181,240)(H,183,242)(H,184,241)(H,185,260)(H,186,219)(H,187,237)(H,188,245)(H,189,251)(H,190,256)(H,191,247)(H,192,258)(H,193,257)(H,194,238)(H,195,249)(H,196,250)(H,197,246)(H,198,252)(H,199,243)(H,200,248)(H,201,259)(H,202,261)(H,203,239)(H,204,244)(H,205,253)(H,206,262)(H,207,221)(H,208,254)(H,209,255)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,263,264)(H4,170,171,176)(H4,172,173,177)/t88-,89-,90-,91+,92+,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,135-,136-,137-/m0/s1

InChI Key

YEKUUBPJRPXMBM-PTCFZACGSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.